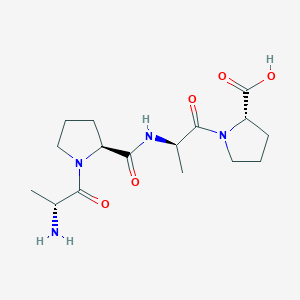
D-Alanyl-L-prolyl-D-alanyl-L-proline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Alanyl-L-prolyl-D-alanyl-L-proline is a synthetic peptide composed of alternating D-alanine and L-proline residues
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of D-Alanyl-L-prolyl-D-alanyl-L-proline typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. Common protecting groups include Boc (tert-butyloxycarbonyl) for the amino group and methyl or ethyl esters for the carboxyl group.
Coupling Reaction: The first step involves coupling D-alanine with L-proline using a coupling reagent such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Deprotection: After the initial coupling, the protecting groups are removed using acidic or basic conditions. For example, Boc groups can be removed using TFA (trifluoroacetic acid).
Repetition: The process is repeated for the subsequent amino acids until the desired peptide sequence is obtained.
Industrial Production Methods
Industrial production of peptides like this compound often employs solid-phase peptide synthesis (SPPS). This method involves anchoring the first amino acid to a solid resin and sequentially adding protected amino acids. The advantages of SPPS include high efficiency, ease of purification, and the ability to automate the process.
化学反应分析
Types of Reactions
D-Alanyl-L-prolyl-D-alanyl-L-proline can undergo various chemical reactions, including:
Oxidation: Oxidative cleavage of peptide bonds can occur under harsh conditions, leading to the formation of smaller peptides or amino acids.
Reduction: Reduction reactions can be used to modify specific functional groups within the peptide, such as disulfide bonds.
Substitution: Nucleophilic substitution reactions can be employed to introduce new functional groups or modify existing ones.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or performic acid can be used for oxidative cleavage.
Reduction: Reducing agents such as DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidative cleavage may yield smaller peptides or individual amino acids, while substitution reactions can introduce new functional groups into the peptide.
科学研究应用
D-Alanyl-L-prolyl-D-alanyl-L-proline has several scientific research applications:
Chemistry: It is used as a model compound to study peptide synthesis, folding, and stability.
Biology: The peptide can be used to investigate protein-protein interactions, enzyme-substrate specificity, and cellular uptake mechanisms.
Industry: The peptide can be used in the production of biomaterials, such as hydrogels and nanomaterials, for various applications.
作用机制
The mechanism of action of D-Alanyl-L-prolyl-D-alanyl-L-proline depends on its specific application. In general, peptides exert their effects by interacting with specific molecular targets, such as enzymes, receptors, or other proteins. These interactions can modulate biological pathways, leading to various physiological effects.
相似化合物的比较
Similar Compounds
L-Alanyl-L-prolyl-L-alanyl-L-proline: A similar peptide with all L-amino acids.
D-Alanyl-D-prolyl-D-alanyl-D-proline: A peptide with all D-amino acids.
L-Alanyl-L-prolyl-D-alanyl-D-proline: A mixed peptide with alternating L- and D-amino acids.
Uniqueness
D-Alanyl-L-prolyl-D-alanyl-L-proline is unique due to its alternating D- and L-amino acid residues, which can confer distinct structural and functional properties. This alternating pattern can affect the peptide’s stability, folding, and interactions with other molecules, making it a valuable tool for studying peptide behavior and developing new applications.
属性
CAS 编号 |
823195-73-9 |
|---|---|
分子式 |
C16H26N4O5 |
分子量 |
354.40 g/mol |
IUPAC 名称 |
(2S)-1-[(2R)-2-[[(2S)-1-[(2R)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C16H26N4O5/c1-9(17)14(22)19-7-3-5-11(19)13(21)18-10(2)15(23)20-8-4-6-12(20)16(24)25/h9-12H,3-8,17H2,1-2H3,(H,18,21)(H,24,25)/t9-,10-,11+,12+/m1/s1 |
InChI 键 |
WICZSJWHKMYXQE-WYUUTHIRSA-N |
手性 SMILES |
C[C@H](C(=O)N1CCC[C@H]1C(=O)N[C@H](C)C(=O)N2CCC[C@H]2C(=O)O)N |
规范 SMILES |
CC(C(=O)N1CCCC1C(=O)NC(C)C(=O)N2CCCC2C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















